LogP Differentiation: 1-Tridecyn-3-ol vs. Saturated C13 Analog Tridecan-3-ol — Alkyne-Driven Lipophilicity Modulation
1-Tridecyn-3-ol exhibits a calculated LogP of 3.51130, which is 0.7768 log units lower than that of its fully saturated counterpart tridecan-3-ol (LogP 4.28810) . This quantifiable reduction in lipophilicity is directly attributable to the terminal alkyne moiety, which introduces polarity through the electron-rich triple bond despite the identical carbon count (C13) and hydroxyl position (C-3) shared by both compounds.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.51130 (C13H24O, terminal alkyne present) |
| Comparator Or Baseline | Tridecan-3-ol (C13H28O, fully saturated): LogP = 4.28810 |
| Quantified Difference | ΔLogP = -0.7768 (alkyne-containing compound is ~6-fold less lipophilic) |
| Conditions | Calculated LogP values from ChemSrc database using consistent algorithmic method; identical PSA (20.23 Ų) for both compounds confirming comparable hydrogen-bonding capacity |
Why This Matters
A ΔLogP of nearly 0.8 units constitutes a substantial difference in predicted membrane permeability and tissue distribution, meaning 1-tridecyn-3-ol cannot be approximated by the more lipophilic tridecan-3-ol in any QSAR model, formulation screen, or pharmacokinetic prediction.
